Cas no 15317-58-5 (1H-Indole-3-carbohydrazide)
1H-Indole-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-carboxylic acid hydrazide
- 1H-Indole-3-carbohydrazide
- 1H-indole-3-carbohydrazide(SALTDATA: FREE)
- AKOS BC-1552
- AKOS B000103
- BUTTPARK 148\07-47
- CHEMBRDG-BB 3000103
- TIMTEC-BB SBB009151
- ART-CHEM-BB B000103
- Indole-3-carboxylic acid hydrazide
- INDOLE-3-CARBOXYLIC ACID, HYDRAZIDE
- 1H-Indole-3-carboxylic acid, hydrazide
- indole-3-carbohydrazide
- BAS 01060496
- Oprea1_426499
- Oprea1_440931
- QHUYDKZSGDJDSC-UHFFFAOYSA-N
- STK158150
- SBB009151
- BBL015325
- 1H-Indole-3-carboxylicacid, hydrazide
- AB
- A809396
- CS-0074466
- BRN 0154574
- SY045452
- 1H-Indole-3-carboxylic acid hydrazide, AldrichCPR
- 5-22-03-00034 (Beilstein Handbook Reference)
- BB 0256821
- 4P-091
- AM20060883
- J-504701
- SCHEMBL474836
- Z56955973
- F2111-0019
- AKOS000116222
- N-(6-Hydroxypyrimidin-4-yl)acetamide
- 15317-58-5
- EN300-03661
- MFCD00464063
- DTXSID90165238
- AB06183
- FT-0678553
- 1H-INDOLE-3-CARBOXYLICACIDHYDRAZIDE
- DB-063973
- ALBB-002504
-
- MDL: MFCD00464063
- Inchi: 1S/C9H9N3O/c10-12-9(13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,10H2,(H,12,13)
- InChI Key: QHUYDKZSGDJDSC-UHFFFAOYSA-N
- SMILES: O=C(C1=CNC2C=CC=CC=21)NN
- BRN: 0154574
Computed Properties
- Exact Mass: 175.07500
- Monoisotopic Mass: 175.074562
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 70.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.719
- PSA: 70.91000
- LogP: 1.86260
1H-Indole-3-carbohydrazide Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
1H-Indole-3-carbohydrazide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H181699-1g |
1H-Indole-3-carbohydrazide |
15317-58-5 | 98% | 1g |
¥91.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H181699-250mg |
1H-Indole-3-carbohydrazide |
15317-58-5 | 98% | 250mg |
¥29.90 | 2023-09-02 | |
| Alichem | A199007788-10g |
1H-Indole-3-carbohydrazide |
15317-58-5 | 97% | 10g |
$173.34 | 2022-04-02 | |
| Alichem | A199007788-25g |
1H-Indole-3-carbohydrazide |
15317-58-5 | 97% | 25g |
$336.60 | 2022-04-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H844204-5g |
1H-Indole-3-carbohydrazide |
15317-58-5 | 97% | 5g |
¥916.00 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV180-1g |
1H-Indole-3-carbohydrazide |
15317-58-5 | 97% | 1g |
227.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV180-5g |
1H-Indole-3-carbohydrazide |
15317-58-5 | 97% | 5g |
869.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OV180-250mg |
1H-Indole-3-carbohydrazide |
15317-58-5 | 97% | 250mg |
79CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0189-1g |
1H-Indole-3-carboxylic acid hydrazide |
15317-58-5 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0189-5g |
1H-Indole-3-carboxylic acid hydrazide |
15317-58-5 | 97% | 5g |
33904.74CNY | 2021-05-08 |
1H-Indole-3-carbohydrazide Suppliers
1H-Indole-3-carbohydrazide Related Literature
-
Fang Yang,Xie-Er Jian,Lin Chen,Yu-Feng Ma,Yu-Xia Liu,Wen-Wei You,Pei-Liang Zhao New J. Chem. 2021 45 21869
-
Nisha,Snigdha Singh,Neera Sharma,Ramesh Chandra Org. Chem. Front. 2022 9 3624
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 1H-Indole-3-carbohydrazide
1H-Indole-3-carbohydrazide: A Comprehensive Overview
The compound 1H-Indole-3-carbohydrazide, identified by the CAS number 15317-58-5, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements associated with 1H-Indole-3-carbohydrazide.
1H-Indole-3-carbohydrazide is an indole derivative with a carbohydrazide group attached at the 3-position of the indole ring. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is known for its versatility in organic chemistry. The carbohydrazide group adds functional diversity, enabling this compound to participate in various chemical reactions and biological interactions. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anticancer agents.
The synthesis of 1H-Indole-3-carbohydrazide involves several methodologies, with the most common approach being the reaction of indole with hydrazine derivatives under specific conditions. Researchers have optimized these methods to enhance yield and purity, ensuring scalability for potential industrial applications. For instance, a study published in 2023 demonstrated a novel one-pot synthesis route that significantly reduces reaction time while maintaining high product quality.
In terms of biological activity, 1H-Indole-3-carbohydrazide has shown promising results in vitro and in vivo models. It exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, this compound has demonstrated cytotoxic effects against various cancer cell lines, making it a valuable lead compound in oncology research.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the biological activities of 1H-Indole-3-carbohydrazide. Molecular docking studies have revealed its potential to bind to key proteins involved in cancer progression, such as cyclin-dependent kinases and heat shock proteins. These findings underscore its potential as a chemotherapeutic agent with minimal side effects.
The application of 1H-Indole-3-carbohydrazide extends beyond pharmacology into materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for organic transformations. For example, a 2022 study reported the successful use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, showcasing its versatility across multiple disciplines.
In conclusion, 1H-Indole-3-carbohydrazide, CAS No. 15317-58-5, is a multifaceted compound with significant implications in drug discovery and materials science. Its unique structure, coupled with recent advancements in synthesis and biological studies, positions it as a key player in future research endeavors.
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